N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine
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Overview
Description
“2,3-Dihydrothieno[3,4-b][1,4]dioxine”, also known as “3,4-Ethylenedioxythiophene” or “EDOT”, is a compound with the molecular formula C6H6O2S . It is used in the synthesis of various polymers .
Molecular Structure Analysis
The structure of “2,3-Dihydrothieno[3,4-b][1,4]dioxine” consists of three heterocyclic units that are anti-periplanar . In the crystal, inversion dimers linked by pairs of C—H⋯O hydrogen bonds connect the heterocycles .
Chemical Reactions Analysis
In a study, it was shown that the salt concentration of the electrolyte does not affect the quantity ϕ, which is therefore a material-specific property that can be explained in terms of entropy of mixing .
Physical And Chemical Properties Analysis
The molecular weight of “2,3-Dihydrothieno[3,4-b][1,4]dioxine” is 142.18 g/mol . The compound forms a dihedral angle of 12.53 (6) with the benzene ring .
Scientific Research Applications
-
Field : Solid State Electrochemistry
- Application : This compound is used in the synthesis of (3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole), an alternating polymer .
- Method : The compound was electrocoated on a glassy carbon electrode (GCE) in various initial molar concentrations in 0.1 M lithium perchlorate (LiClO4)/acetonitrile (CH3CN) .
- Results : The highest low-frequency capacitance value was obtained as CLF = 2.35 mF cm−2 for [EDOTVBCz]0 = 3.0 mM. Double-layer capacitance of the polymer/electrolyte system was calculated as Cdl = 2.78 mF cm−2 for [EDOTVBCz]0 = 1.0 and 3.0 mM .
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Field : Organic Semiconductors
- Application : Protonated 3,4-ethylene dioxythiophene moieties can be used as an end group to make organic conductors .
- Method : An organic semiconductor 2,5-bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene is designed and synthesized .
- Results : The paper does not provide specific results or outcomes obtained .
-
- Application : 3,4-Ethylenedioxythiophene can be used as a starting material in palladium-catalyzed mono- and bis-arylation reactions .
- Method : The compound is used in palladium-catalyzed reactions to produce arylated products .
- Results : The paper does not provide specific results or outcomes obtained .
-
- Application : 3,4-Ethylenedioxythiophene can be used as a starting material in palladium-catalyzed mono- and bis-arylation reactions .
- Method : The compound is used in palladium-catalyzed reactions to produce arylated products .
- Results : The paper does not provide specific results or outcomes obtained .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-4-7-8-6(5-12-7)10-2-3-11-8/h5,9H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKANPAKWXRYBAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C(=CS1)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428784 |
Source
|
Record name | N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine | |
CAS RN |
859851-03-9 |
Source
|
Record name | N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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